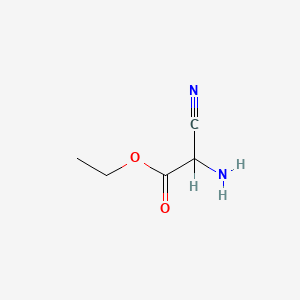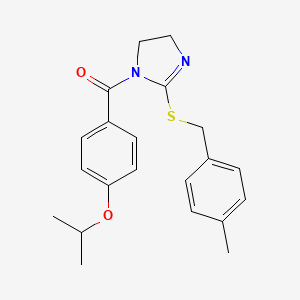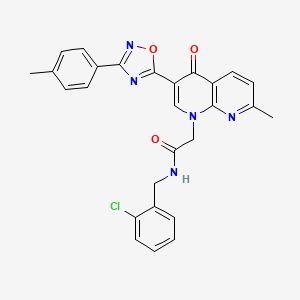![molecular formula C19H22N4OS B2478340 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 315685-76-8](/img/structure/B2478340.png)
4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various biochemical and physiological studies. In
科学的研究の応用
- Research : Studies have investigated 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and their derivatives as α1-AR antagonists. These compounds exhibit affinity for α1-ARs, making them potential candidates for treating conditions such as cardiac hypertrophy, hypertension, and depression .
- Lead Compound : Compound 2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole (Ki = 22 nM) showed promising α1-AR affinity. Other compounds (e.g., 2–4, 6, 8, and 13) also demonstrated significant binding affinity .
- Findings : These compounds exhibit potent antiproliferative activity against colon, prostate, breast, lung, and leukemia tumors. Some lead piperazines have even shown efficacy in suppressing and eliminating experimental tumors in animal models .
- Potential : Researchers have considered α1-ARs as therapeutic targets for neurodegenerative conditions, including Alzheimer’s disease (AD) and other psychiatric disorders .
- Implications : Understanding the interaction of this compound with α1-ARs may lead to novel treatments for conditions involving smooth muscle dysfunction .
- Research Direction : Investigating the modulation of α1-ARs by this compound could provide insights into potential therapies for conditions like AD .
Alpha1-Adrenergic Receptor Antagonists
Antiproliferative Activity
Central Nervous System (CNS) Drug Discovery
Smooth Muscle Contraction Modulation
Neurodegenerative Diseases
Pharmacokinetic Profiling
作用機序
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of similar compounds has been found to be in the range from 22 nM to 250 nM . This interaction can lead to changes in the receptor’s activity, which can have various downstream effects.
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the interaction of the compound with α1-ARs can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties influence its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds . The lipophilicity of the compound, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with the α1-ARs. By binding to these receptors, the compound can modulate their activity, leading to changes at the cellular level. This can potentially influence the treatment of various neurological conditions .
特性
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-13-14(2)25-19-17(13)18(20-12-21-19)23-10-8-22(9-11-23)15-6-4-5-7-16(15)24-3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXZTDVJNMMTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(2-methoxyphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride](/img/structure/B2478257.png)

![N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
![7-(2-methoxyethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2478260.png)

![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2478267.png)

![(Z)-5-((4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2478270.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2478273.png)


![Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate](/img/structure/B2478277.png)